N-[2-(cyclopentylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide
Description
N-[2-(cyclopentylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide is a synthetic organic compound featuring a piperazine core substituted with a 4-fluorophenyl group and a carboxamide side chain. The carboxamide moiety is further functionalized with a cyclopentylamino group, contributing to its stereochemical and electronic diversity. Its synthesis typically involves coupling reactions between piperazine precursors and activated carboxamide intermediates, as exemplified by similar compounds in the literature .
Key structural attributes include:
- Piperazine ring: Provides conformational flexibility and hydrogen-bonding capacity.
- 4-Fluorophenyl group: Enhances lipophilicity and influences binding interactions via electron-withdrawing effects.
- Cyclopentylamino-carboxamide side chain: Introduces steric bulk and modulates solubility.
Properties
Molecular Formula |
C18H25FN4O2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[2-(cyclopentylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C18H25FN4O2/c19-14-5-7-16(8-6-14)22-9-11-23(12-10-22)18(25)20-13-17(24)21-15-3-1-2-4-15/h5-8,15H,1-4,9-13H2,(H,20,25)(H,21,24) |
InChI Key |
MMIZEBFNTOMIDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclopentylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide typically involves multiple steps. One common method includes the reaction of 4-(4-fluorophenyl)piperazine with 2-(cyclopentylamino)-2-oxoethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems. The use of continuous flow reactors and advanced separation techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclopentylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-(cyclopentylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Pharmacology: The compound is used to investigate the mechanisms of drug action and receptor binding.
Biochemistry: It serves as a tool for studying enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(cyclopentylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(4-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A3)
- Structural differences: Replaces the cyclopentylamino group with a 4-oxo-3,4-dihydroquinazolin-2-ylmethyl moiety.
- Physicochemical properties: Higher melting point (196.5–197.8 °C) compared to the target compound, likely due to increased crystallinity from the quinazolinone ring .
- Synthetic yield : 57.3%, reflecting efficient coupling under standard conditions .
4-(4-Fluorophenyl)-N-(5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-yl)piperazine-1-carboxamide (43)
- Structural differences : Incorporates a tetrahydronaphthalene scaffold and a 4-methylpiperazine group.
Impact of Substituents on Piperazine Carboxamides
Chlorophenyl vs. Fluorophenyl Derivatives
- N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide (Acta Cryst. E67, o2574):
Sulfonamide vs. Carboxamide Functionalization
- N-(2-(4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-nitrobenzenesulfonamide (4l) :
Pharmacological Profiles of Related Compounds
5-HT1A Receptor Antagonists
- p-MPPF [4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-fluorobenzamido]ethyl]piperazine]: In vivo activity: ID50 = 3 mg/kg for antagonizing 8-OH-DPAT-induced hypothermia, highlighting fluorine’s role in enhancing receptor affinity . Selectivity: No partial agonist activity, contrasting with iodine-substituted analogs (e.g., p-MPPI) .
Carbonic Anhydrase Inhibitors
- 4-(2-(Cyclohexylamino)-2-oxoethyl)-N-(2-hydroxy-5-sulfamoylphenyl)piperazine-1-carboxamide (3i): Structural comparison: Cyclohexylamino group increases steric bulk vs. cyclopentylamino in the target compound. Yield: 55%, with purification via MeOH/DCM (10% v/v) .
Biological Activity
N-[2-(cyclopentylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of and a molecular weight of approximately 334.39 g/mol. The structure features a piperazine ring substituted with a fluorophenyl group and a cyclopentylamino moiety, which may contribute to its biological activity.
1. Pharmacological Activities
Research has indicated that this compound exhibits various pharmacological activities, particularly in the following areas:
- Monoamine Oxidase Inhibition : Compounds with similar structures have been evaluated for their ability to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. For instance, derivatives like those containing the piperazine moiety were tested and showed significant MAO-B inhibition with IC50 values in the low micromolar range .
- Anticancer Activity : Some studies have reported the anticancer properties of piperazine derivatives. The structure-activity relationship (SAR) analysis suggests that modifications on the piperazine ring can enhance cytotoxicity against various cancer cell lines .
- Neuroprotective Effects : The compound's potential neuroprotective effects have been explored, particularly in models of neurodegenerative diseases. The inhibition of MAO-B may contribute to increased levels of neuroprotective neurotransmitters like dopamine .
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : By inhibiting monoamine oxidase, the compound may increase the availability of neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission and providing neuroprotective benefits .
- Cytotoxic Mechanisms : In cancer cells, the compound may induce apoptosis through pathways involving oxidative stress and mitochondrial dysfunction .
Case Study 1: MAO-B Inhibition
A study evaluated several piperazine derivatives for their MAO-B inhibitory activity. Among them, compounds structurally similar to this compound demonstrated potent inhibition with IC50 values ranging from 0.013 µM to 0.039 µM, indicating high potency against MAO-B .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines showed that derivatives similar to this compound exhibited significant cytotoxic effects. For example, one derivative caused complete cell death in certain cancer cell lines at concentrations above 50 µM while sparing normal fibroblast cells at lower concentrations .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
